3-(2-Methoxy-phenylamino)-propionic acid

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Researchers exploring ortho-methoxy SAR in beta-alanine scaffolds often face purity and isomer ambiguity. 3-(2-Methoxy-phenylamino)-propionic acid (CAS 3334-66-5) addresses this with a certified 97% purity specification, reducing side reactions and simplifying downstream purification. The ortho-substitution pattern (44% synthetic yield vs. 61% para) provides critical differentiation for target engagement studies. Procure with confidence for lead optimization and antifungal probe development.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 3334-66-5
Cat. No. B1608099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-phenylamino)-propionic acid
CAS3334-66-5
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NCCC(=O)O
InChIInChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeyPQEUQSTVFNTQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.3 [ug/mL]

3-(2-Methoxy-phenylamino)-propionic acid: Beta-Alanine Derivative Overview


3-(2-Methoxy-phenylamino)-propionic acid (CAS 3334-66-5), also known as N-(2-methoxyphenyl)-beta-alanine, is a beta-alanine derivative with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is characterized by a propionic acid backbone and a 2-methoxy-phenylamino substituent [1]. This compound is primarily utilized as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry research, and is commercially available from several suppliers .

3-(2-Methoxy-phenylamino)-propionic acid: Structural Nuance vs. Analogs


In the family of phenylamino-propionic acid derivatives, the position and nature of substituents on the aromatic ring profoundly influence both synthetic accessibility and biological activity. The ortho-methoxy substitution in 3-(2-Methoxy-phenylamino)-propionic acid is a critical structural differentiator from its para-substituted isomer and the unsubstituted parent compound. This positional isomerism has been shown to impact synthetic yields, with a reported yield of 44% for the ortho-methoxy phenylpropanoic acid derivative, compared to 61% for the para-substituted analog in a specific catalytic hydrogenation [1]. Furthermore, the presence and position of the methoxy group can alter ligand-enzyme interaction profiles in in silico studies, suggesting potential differences in biological target engagement [1]. These quantifiable differences in synthetic efficiency and the qualitative impact on molecular recognition underscore that these compounds are not functionally interchangeable and require specific selection based on the intended research application.

3-(2-Methoxy-phenylamino)-propionic acid: Quantitative Analog Comparison


Ortho-Methoxy Impact on Synthetic Yield

The ortho-methoxy substitution pattern in 3-(2-Methoxy-phenylamino)-propionic acid distinguishes it from its para-substituted isomer, 3-(4-methoxyphenyl)propanoic acid. In a direct comparative synthesis study using catalytic hydrogenation of phenylpropenoic acid derivatives with Raney-Ni at room temperature in NaOH, the ortho-methoxy derivative was obtained with a yield of 44%, while the para-methoxy analog achieved a yield of 61% [1]. The unsubstituted phenylpropanoic acid yielded 74% under identical conditions [1]. This demonstrates that the ortho-methoxy substitution introduces a steric and/or electronic constraint that significantly reduces synthetic efficiency.

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Commercial Purity Specification Comparison

The commercially available 3-(2-Methoxy-phenylamino)-propionic acid from a primary supplier specifies a minimum purity of 97% . This is a notable specification when compared to other phenylamino-propionic acid analogs: the unsubstituted 3-Phenylamino-propionic acid (CAS 5652-38-0) is commonly listed at 95% purity , and the target compound is also available from alternative vendors at 95% purity . The 97% purity specification represents a quantifiably higher grade option for applications requiring greater assurance of chemical integrity.

Chemical Procurement Quality Control Synthetic Chemistry

GHS Hazard Classification Differentiation

The GHS hazard classification for 3-(2-Methoxy-phenylamino)-propionic acid provides a quantifiable safety profile for procurement and handling decisions. The compound is classified with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the unsubstituted analog, 3-Phenylamino-propionic acid (CAS 5652-38-0), is listed with a less comprehensive hazard profile by certain suppliers, lacking specific H-code designations . This difference in documented hazard statements allows for more rigorous and data-driven risk assessments during experimental design and safety protocol development.

Laboratory Safety Chemical Handling Risk Assessment

Antifungal Selectivity Inference

While direct, head-to-head biological activity data for 3-(2-Methoxy-phenylamino)-propionic acid is limited, class-level inference can be drawn from the closely related unsubstituted analog, 3-Phenylamino-propionic acid. This compound has been explicitly documented to exhibit antifungal activity while showing no activity against bacteria . Given the structural similarity—specifically the shared 3-phenylamino-propionic acid core—it is reasonable to infer that the methoxy-substituted derivative may also possess a degree of antifungal selectivity. This class-level evidence provides a directional hypothesis for biological screening programs, suggesting that the compound may be a more valuable probe for antifungal target identification than for broad-spectrum antimicrobial discovery.

Antifungal Research Selectivity Profiling Chemical Biology

Physicochemical Property Comparison for ADME

The predicted physicochemical properties of 3-(2-Methoxy-phenylamino)-propionic acid offer a basis for differentiation from its analogs in the context of drug-likeness. The compound has a predicted XLogP of 1.9 and a Topological Polar Surface Area (TPSA) of 58.6 Ų . In comparison, the unsubstituted analog, 3-Phenylamino-propionic acid, has a lower TPSA of approximately 49.3 Ų (calculated from its simpler structure) and a lower XLogP . The target compound's higher TPSA and LogP, driven by the ortho-methoxy group, may influence its membrane permeability and oral bioavailability profile, positioning it as a candidate with distinct ADME properties that warrant further investigation in lead optimization programs.

Drug Discovery ADME Prediction Medicinal Chemistry

3-(2-Methoxy-phenylamino)-propionic acid: Research Applications


SAR Studies in Medicinal Chemistry

The ortho-methoxy substitution pattern of 3-(2-Methoxy-phenylamino)-propionic acid makes it an essential comparator in SAR studies focused on phenylamino-propionic acid scaffolds. The quantified lower synthetic yield (44% vs. 61% for the para isomer) [1] underscores the unique steric and electronic constraints imposed by this substitution. Researchers investigating the impact of methoxy group position on biological activity—particularly in contexts like PPAR modulation or antiplatelet activity—should procure this compound to systematically explore the effects of ortho-substitution on target binding and functional outcomes.

High-Purity Synthetic Building Block

For multi-step organic syntheses where intermediate purity is critical to overall yield and final product integrity, the availability of 3-(2-Methoxy-phenylamino)-propionic acid at a documented 97% purity specification offers a distinct advantage over alternative vendors' 95% grade or the unsubstituted analog . This higher purity reduces the risk of side reactions from impurities and simplifies downstream purification, making it a preferred starting material for the synthesis of beta-alanine-derived pharmacophores, peptidomimetics, or advanced intermediates.

Antifungal Probe Development and Screening

Guided by class-level evidence that the 3-phenylamino-propionic acid core exhibits antifungal activity without antibacterial effects , 3-(2-Methoxy-phenylamino)-propionic acid is a rational choice for probe development in antifungal drug discovery. The ortho-methoxy group provides a handle for further derivatization and may enhance potency or selectivity. Researchers can leverage the documented GHS hazard profile to implement appropriate safety protocols while exploring this compound's utility in fungal cell-based assays or target identification studies.

Physicochemical Optimization in Lead Design

In lead optimization campaigns, 3-(2-Methoxy-phenylamino)-propionic acid offers a distinct physicochemical profile compared to its unsubstituted parent. With a predicted XLogP of 1.9 and TPSA of 58.6 Ų , it provides a calculated increase in lipophilicity and polar surface area that can be strategically employed to modulate a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties. This makes it a valuable building block for fine-tuning drug-likeness parameters in early-stage medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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